molecular formula C8H8ClNOS B2364481 O-methyl N-(2-chlorophenyl)carbamothioate CAS No. 20399-40-0

O-methyl N-(2-chlorophenyl)carbamothioate

Cat. No.: B2364481
CAS No.: 20399-40-0
M. Wt: 201.67
InChI Key: FEZPTANOZOILLS-UHFFFAOYSA-N
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Description

O-methyl N-(2-chlorophenyl)carbamothioate: is an organic compound with the molecular formula C8H8ClNOS. It is a derivative of carbamothioate, where the nitrogen atom is bonded to a 2-chlorophenyl group and the oxygen atom is bonded to a methyl group. This compound is known for its applications in various fields, including chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-methyl N-(2-chlorophenyl)carbamothioate typically involves the reaction of 2-chloroaniline with carbon disulfide and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamothioate structure. The reaction conditions often include refluxing the mixture to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: O-methyl N-(2-chlorophenyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-methyl N-(2-chlorophenyl)carbamothioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of O-methyl N-(2-chlorophenyl)carbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • O-ethyl N-(2-chlorophenyl)carbamothioate
  • O-methyl N-(4-chlorophenyl)carbamothioate
  • O-methyl N-(2-bromophenyl)carbamothioate

Comparison: O-methyl N-(2-chlorophenyl)carbamothioate is unique due to its specific substitution pattern on the phenyl ring. This substitution influences its reactivity and biological activity compared to other similar compounds. For example, the presence of a chlorine atom at the 2-position can enhance its antimicrobial properties compared to compounds with substitutions at other positions.

Properties

IUPAC Name

O-methyl N-(2-chlorophenyl)carbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNOS/c1-11-8(12)10-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZPTANOZOILLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=S)NC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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